![molecular formula C12H14N2O4 B322061 1-[(4-Nitrophenoxy)acetyl]pyrrolidine CAS No. 50508-34-4](/img/structure/B322061.png)
1-[(4-Nitrophenoxy)acetyl]pyrrolidine
Overview
Description
1-[(4-Nitrophenoxy)acetyl]pyrrolidine is a synthetic organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It is characterized by the presence of a pyrrolidine ring attached to an acetyl group, which is further connected to a 4-nitrophenoxy moiety. This compound is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrophenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(4-Nitrophenoxy)acetyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-[(4-Nitrophenoxy)acetyl]pyrrolidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy moiety can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
1-[(4-Nitrophenoxy)acetyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(4-Methoxyphenoxy)acetyl]pyrrolidine: Similar structure but with a methoxy group instead of a nitro group.
1-[(4-Chlorophenoxy)acetyl]pyrrolidine: Contains a chlorine atom instead of a nitro group.
1-[(4-Bromophenoxy)acetyl]pyrrolidine: Contains a bromine atom instead of a nitro group.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity .
Biological Activity
1-[(4-Nitrophenoxy)acetyl]pyrrolidine is a synthetic organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition studies. This article synthesizes available research findings, including mechanisms of action, biological activity, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenoxy moiety facilitates hydrogen bonding and hydrophobic interactions, which enhance the compound's binding affinity to target proteins. The pyrrolidine ring contributes to the overall stability and specificity of these interactions, potentially modulating various biochemical pathways involved in cellular processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
Microorganism | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.0039 | Strong antibacterial |
Escherichia coli | 0.025 | Strong antibacterial |
Candida albicans | 3.125 | Moderate antifungal |
This data suggests that the compound may be particularly effective against common pathogens associated with infections .
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where enzyme dysregulation is a factor. The compound's structural features allow it to interact with active sites on enzymes, thereby influencing their activity.
Comparative Analysis
When comparing this compound with similar compounds, such as 1-[(4-Methoxyphenoxy)acetyl]pyrrolidine and 1-[(4-Chlorophenoxy)acetyl]pyrrolidine, significant differences in biological activity are observed due to variations in substituents.
Compound | Substituent | Biological Activity |
---|---|---|
This compound | Nitro group | High antibacterial activity |
1-[(4-Methoxyphenoxy)acetyl]pyrrolidine | Methoxy group | Moderate antibacterial activity |
1-[(4-Chlorophenoxy)acetyl]pyrrolidine | Chlorine atom | Variable activity |
The presence of electron-withdrawing groups like nitro enhances the compound's antimicrobial efficacy compared to those with electron-donating groups .
Case Studies
Several case studies have explored the biological effects of pyrrolidine derivatives, including this compound:
- Antibacterial Efficacy Study : A study focused on the antibacterial properties of various pyrrolidine derivatives found that those containing nitro groups exhibited superior efficacy against S. aureus and E. coli, supporting the role of electron-withdrawing groups in enhancing bioactivity .
- Enzyme Interaction Study : Molecular docking studies indicated that this compound binds effectively to target enzymes involved in bacterial resistance mechanisms, suggesting its potential use as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
2-(4-nitrophenoxy)-1-pyrrolidin-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(13-7-1-2-8-13)9-18-11-5-3-10(4-6-11)14(16)17/h3-6H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYFUARYMROWQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253325 | |
Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50508-34-4 | |
Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50508-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Nitrophenoxy)-1-(1-pyrrolidinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401253325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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